1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one
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Overview
Description
1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one is a compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This compound is a derivative of pyrrolidin-2-one, which is a γ-lactam. Pyrrolidin-2-ones are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
Preparation Methods
The synthesis of 1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the compound.
Common reagents and conditions used in these reactions include specific oxidants, additives, and transition-metal catalysts . Major products formed from these reactions include carboxylic acids and other functionalized derivatives .
Scientific Research Applications
1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are exerted through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These reactions highlight the compound’s inherent reactivity and its potential to form various biologically active derivatives.
Comparison with Similar Compounds
1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the γ-lactam structure and exhibit similar biological activities.
Iodo-substituted pyrroles: These compounds are valuable intermediates in the synthesis of drugs and other fine chemicals.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(2-amino-4,5-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-8-6-10(13)11(7-9(8)2)14-5-3-4-12(14)15/h6-7H,3-5,13H2,1-2H3 |
InChI Key |
JXMKEUOFVUVRRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)N2CCCC2=O)N |
Origin of Product |
United States |
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